4-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H18BrN3O4S and its molecular weight is 464.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological implications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C19H18BrN3O4S
- Molecular Weight : 464.3 g/mol
Structural Features
The presence of a bromine atom, a methoxyphenyl group, and a pyridazinone moiety contributes to its unique chemical properties. The sulfonamide group enhances its solubility and potential bioactivity.
Pharmacological Potential
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:
- Antitumor Activity : Pyridazinone derivatives have been reported to possess significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit the growth of breast cancer cell lines (MCF-7 and MDA-MB-468) with varying degrees of potency .
- Enzyme Inhibition : Compounds containing sulfonamide groups are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition can lead to therapeutic applications in treating conditions such as glaucoma and edema.
Case Studies and Experimental Findings
A comparative study of related compounds revealed insights into their biological activities. The following table summarizes key findings from relevant research:
Compound Name | Cell Line Tested | GI50 Value (µM) | Notes |
---|---|---|---|
Compound A | MCF-7 | 19.3 | Reference compound for comparison |
Compound B | MDA-MB-468 | 5.2 | Higher potency observed |
This compound | MCF-7/MDA-MB-468 | TBD | Further studies needed |
Molecular Docking Studies
Molecular docking simulations suggest that this compound may exhibit strong binding affinity to specific protein targets involved in cancer pathways. These studies can elucidate the mechanisms of action and identify potential therapeutic targets.
Synthesis Pathways
The synthesis of this compound involves several steps, typically including:
- Formation of the Pyridazinone Core : Starting from commercially available precursors, the pyridazinone ring is constructed through cyclization reactions.
- Bromination : The introduction of the bromine atom can be achieved via electrophilic aromatic substitution.
- Sulfonamide Formation : The final step involves the reaction of the amine with a sulfonyl chloride to yield the sulfonamide derivative.
Reaction Conditions
Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.
特性
IUPAC Name |
4-bromo-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4S/c1-27-16-6-2-14(3-7-16)18-10-11-19(24)23(22-18)13-12-21-28(25,26)17-8-4-15(20)5-9-17/h2-11,21H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBYTTCSHBFBRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。